Cas no 5784-66-7 (4-2-(4-formyl-2-methoxyphenoxy)ethoxy-3-methoxybenzaldehyde)

4-2-(4-formyl-2-methoxyphenoxy)ethoxy-3-methoxybenzaldehyde structure
5784-66-7 structure
Product Name:4-2-(4-formyl-2-methoxyphenoxy)ethoxy-3-methoxybenzaldehyde
CAS No:5784-66-7
MF:C18H18O6
MW:330.331925868988
MDL:MFCD00021061
CID:1607088
PubChem ID:3092607
Update Time:2025-04-21

4-2-(4-formyl-2-methoxyphenoxy)ethoxy-3-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one
    • 4(3H)-quinazolinone, 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methyl-
    • 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4-one
    • 4-2-(4-formyl-2-methoxyphenoxy)ethoxy-3-methoxybenzaldehyde
    • SCHEMBL5973815
    • SR-01000356385-1
    • 5784-66-7
    • STK347780
    • EN300-230486
    • SR-01000356385
    • 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
    • 4,4'-[(1,2-ethanediyl)bis(oxy)bis(3-methoxybenzaldehyde)]
    • 4,4'-(ethylenedioxy)di-m-anisaldehyde
    • 4,4'-(Ethane-1,2-diylbis(oxy))bis(3-methoxybenzaldehyde)
    • CS-0302377
    • Z314599050
    • 4,4'-[ethane-1,2-diylbis(oxy)]bis(3-methoxy-benzaldehyde)
    • 4,4'-[ethane-1,2-diylbis(oxy)]bis(3-methoxybenzaldehyde)
    • AKOS000312985
    • MDL: MFCD00021061
    • Inchi: 1S/C18H18O6/c1-21-17-9-13(11-19)3-5-15(17)23-7-8-24-16-6-4-14(12-20)10-18(16)22-2/h3-6,9-12H,7-8H2,1-2H3
    • InChI Key: FXCAWIBAYDHMSX-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C=O)=CC=1OC)CCOC1C=CC(C=O)=CC=1OC

Computed Properties

  • Exact Mass: 439.99194
  • Monoisotopic Mass: 439.991788
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 631
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7
  • XLogP3: 2.4

Experimental Properties

  • Color/Form: NA
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 530.8±50.0 °C at 760 mmHg
  • Flash Point: 263.4±36.5 °C
  • Refractive Index: 1.56
  • PSA: 32.67

4-2-(4-formyl-2-methoxyphenoxy)ethoxy-3-methoxybenzaldehyde Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-230486-1g
4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
5784-66-7 90%
1g
$256.0 2023-09-15
Enamine
EN300-230486-5g
4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
5784-66-7 90%
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$743.0 2023-09-15
Enamine
EN300-230486-10g
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5784-66-7 90%
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$1101.0 2023-09-15
Enamine
EN300-230486-0.05g
4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
5784-66-7 95.0%
0.05g
$42.0 2025-02-19
Enamine
EN300-230486-0.1g
4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
5784-66-7 95.0%
0.1g
$66.0 2025-02-19
Enamine
EN300-230486-0.25g
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5784-66-7 95.0%
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$92.0 2025-02-19
Enamine
EN300-230486-0.5g
4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
5784-66-7 95.0%
0.5g
$175.0 2025-02-19
Enamine
EN300-230486-1.0g
4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
5784-66-7 95.0%
1.0g
$256.0 2025-02-19
Enamine
EN300-230486-2.5g
4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
5784-66-7 95.0%
2.5g
$503.0 2025-02-19
Enamine
EN300-230486-5.0g
4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
5784-66-7 95.0%
5.0g
$743.0 2025-02-19

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